SinomenineHCl

Description

Origin and Historical Context in Research

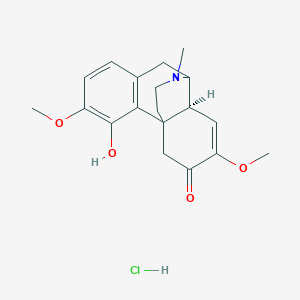

Sinomenine (B1681799) is a morphinan (B1239233) alkaloid that is naturally found in the root of the climbing plant Sinomenium acutum, which is native to China and Japan. wikipedia.org The plant has been utilized in traditional Chinese medicine for centuries, primarily for the treatment of conditions like rheumatism and arthritis. wikipedia.org The hydrochloride form, Sinomenine HCl, was developed to enhance the water solubility of sinomenine, thereby improving its properties for research and potential therapeutic applications. mdpi.com In the early 1930s, sinomenine was identified as an effective agent for rheumatism in Japan. nih.gov By the late 1990s, Sinomenine HCl had been developed into a drug for rheumatoid arthritis therapy in China. nih.gov Its formal inclusion in the Chinese Pharmacopeia in 2005 for the treatment of rheumatoid arthritis marked a significant milestone in its transition from a traditional remedy to a pharmacologically recognized compound. nih.gov

Significance in Natural Product Chemistry and Drug Discovery Research

Sinomenine HCl holds a prominent place in natural product chemistry due to its unique morphinan-derived structure. wikipedia.org This chemical backbone has been the subject of extensive research, with scientists exploring the modification of its A, B, C, and D rings to create various derivatives with potentially enhanced biological activities. mdpi.com The compound is a testament to the value of natural products as a source for drug discovery, showcasing a range of pharmacological effects that have been investigated in numerous preclinical and clinical studies.

The primary research focus has been on its anti-inflammatory, immunosuppressive, and analgesic properties. mdpi.compatsnap.com These effects are thought to be mediated through multiple mechanisms, including the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6. patsnap.com Furthermore, Sinomenine HCl has been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of immune and inflammatory responses. patsnap.compatsnap.com By inhibiting NF-κB activation, it can reduce the expression of genes involved in inflammation. patsnap.com Its immunosuppressive effects are also attributed to its ability to suppress the proliferation of T cells and the production of antibodies by B cells. nih.govpatsnap.com

Beyond its anti-inflammatory and immunosuppressive roles, research has uncovered its potential in other therapeutic areas. Studies have highlighted its neuroprotective, cardioprotective, and even anti-tumor activities. mdpi.com The diverse biological activities of Sinomenine HCl make it a valuable lead compound in drug discovery, with ongoing efforts to understand its mechanisms of action and to develop more potent and specific derivatives.

Current Research Landscape and Future Potential

The current research landscape for Sinomenine HCl is dynamic and expanding. A significant area of investigation is its potential as an anti-cancer agent. karger.com Research has demonstrated that Sinomenine HCl can inhibit the growth of various cancer cell lines and induce apoptosis (programmed cell death). mdpi.comkarger.com For instance, it has been shown to be effective against glioma cells, and in combination with other drugs like cisplatin (B142131), it can synergistically inhibit the viability of lung cancer cells. taylorandfrancis.com

Recent studies have also explored its utility in treating other conditions. For example, research has investigated its effects on IgA nephropathy, an autoimmune disease affecting the kidneys. nih.gov These studies have shown that Sinomenine HCl can regulate the growth and apoptosis of T and B lymphocytes, suggesting a potential therapeutic role. nih.gov

The future of Sinomenine HCl research appears promising. Ongoing studies are focused on elucidating its complex mechanisms of action and identifying new therapeutic targets. The development of novel drug delivery systems, such as sustained-release pellets and transdermal patches, is being explored to improve its bioavailability and reduce potential side effects. nih.govnih.gov The combination of Sinomenine HCl with other therapeutic agents is another area of active research, aiming to achieve synergistic effects and overcome drug resistance in various diseases. mdpi.com

Interactive Data Table: Investigated In Vitro Effects of Sinomenine HCl on Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effects | IC50 Values |

| Hep3B, SMMC7721 | Hepatocellular Carcinoma | Growth inhibition, G1 phase arrest | 0.5–2 µM |

| MDA-MB-231, MCF-7 | Breast Cancer | Anti-tumor effects, inhibition of proliferation, invasion, and migration | 1.33 mM, 1.51 mM |

| U87, U251 | Glioma | Inhibition of proliferation, G0/G1 cell cycle arrest, apoptosis | 16 mM |

| U251, U373, Hs683, T98G | Glioma | Decreased cell viability | 342.7 µM, 430.2 µM, 189.6 µM, 270.3 µM |

Interactive Data Table: Key Mechanistic Actions of Sinomenine HCl

| Mechanism | Target Pathway/Molecule | Associated Effect |

| Anti-inflammatory | Inhibition of TNF-α, IL-1β, IL-6 production | Reduction of inflammation |

| Immunosuppressive | Inhibition of NF-κB activation | Decreased expression of inflammatory genes |

| Immunomodulatory | Suppression of T and B lymphocyte proliferation | Regulation of immune response |

| Anti-cancer | Activation of caspase cascade, reduction of Bcl-2/Bax ratio | Induction of apoptosis in cancer cells |

| Neuroprotective | Modulation of ion channels and neurotransmitter receptors | Potential for pain management |

Properties

IUPAC Name |

(10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4.ClH/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19;/h4-5,9,12-13,22H,6-8,10H2,1-3H3;1H/t12-,13?,19?;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEVIMJAUHZFMW-NRQMVYOJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC23CC(=O)C(=C[C@@H]2C1CC4=C3C(=C(C=C4)OC)O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation, Characterization, and Biosynthesis of Sinomeninehcl

Isolation Methodologies from Natural Sources

The extraction of Sinomenine (B1681799) from Sinomenium acutum involves various methodologies aimed at separating the alkaloid from the complex mixture of compounds present in the plant material. taylorandfrancis.com A common initial step involves extraction with a solvent. Research has shown that using 75% aqueous ethanol (B145695) is an effective solvent for this purpose. mdpi.com Following initial extraction, further purification steps are necessary to isolate Sinomenine.

Chromatography is a cornerstone for the purification of Sinomenine. Various techniques have been developed to achieve high purity and yield.

Centrifugal Partition Chromatography (CPC): This technique has been successfully used for the preparative isolation of Sinomenine from methanolic extracts of Sinomenium acutum. nih.gov In one study, a two-phase solvent system of n-hexane/ethyl acetate/methanol/water (1:6:2:8 v/v/v/v) with 0.1% triethylamine (B128534) (TEA) was optimized. nih.gov This method yielded 44.3 mg of Sinomenine from 400 mg of the extract, achieving a purity of 96.9%. nih.gov Another CPC method utilized a solvent system of n-butanol–acetonitrile–water (10:2:8, v/v/v, containing 0.5% triethylamine) and demonstrated a high recovery rate of over 99%. mdpi.comdoaj.org

pH-Zone-Refining Counter-Current Chromatography (CCC): This method has been effectively applied for the enrichment and separation of alkaloids from a chloroform (B151607) extract of Sinomenium acutum. tandfonline.com The process uses a two-phase solvent system, such as Methyl tert-butyl ether (MtBE)–acetonitrile (CH3CN)–water, with triethylamine (TEA) as a retainer in the organic phase and hydrochloric acid (HCl) as an eluter in the aqueous mobile phase. tandfonline.com A notable separation yielded 376 mg of Sinomenine with a purity of 98.1% from an enriched crude alkaloid fraction. tandfonline.com

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for both the analysis and semi-preparative purification of Sinomenine. doaj.orgnih.gov It is often used as a final purification step following other chromatographic methods like CPC. doaj.org A typical HPLC method for analysis uses a mobile phase such as methanol-PBS (pH 6.8)-triethylamine (50:50:0.1%) with detection at a wavelength of 265 nm, which is the maximum absorbance for Sinomenine. nih.gov

Table 1: Comparison of Chromatographic Purification Methods for Sinomenine

| Technique | Solvent System | Starting Material | Yield | Purity | Reference |

| Centrifugal Partition Chromatography (CPC) | n-hexane/ethyl acetate/methanol/water (1:6:2:8) + 0.1% TEA | 400 mg Methanolic Extract | 44.3 mg | 96.9% | nih.gov |

| pH-Zone-Refining CCC | MtBE–CH3CN–water (4:0.5:5) with 10 mM TEA and 5 mM HCl | 0.82 g Enriched Alkaloids | 376 mg | 98.1% | tandfonline.com |

| CPC followed by semi-preparative HPLC | n-butanol–acetonitrile–water (10:2:8) + 0.5% TEA | 75% Ethanol Extract | 29.81 mg/g extract | Not specified | mdpi.comdoaj.org |

To overcome the challenges of traditional methods, such as low efficiency and high energy consumption, advanced separation technologies are being investigated.

Continuous Liquid-Liquid Extraction: This process shows promise for the industrial production of Sinomenine HCl. scirp.org Using centrifugal extractors, continuous liquid-liquid extraction with chloroform as the extractant has been studied. scirp.orgresearchgate.net Research indicates that a two-stage countercurrent extraction process is more efficient than single-stage or two-stage cross-flow extraction, achieving an extraction ratio higher than 95%. scirp.orgresearchgate.net This method is considered a critical step toward the continuous manufacturing of Sinomenine. scirp.org

Membrane Separation Technology: A combination of microfiltration (MF) and ultrafiltration (UF) presents an environmentally friendly alternative for purifying the aqueous extract of Caulis sinomenii (the stem of Sinomenium acutum). mdpi.com Studies have shown that using a 0.05 μm ceramic MF membrane followed by a 1 kDa UF membrane is an optimal configuration. mdpi.com This process effectively removes impurities like macromolecules while allowing the smaller Sinomenine HCl molecules to pass through. mdpi.com The 0.05 μm membrane achieved a Sinomenine HCl permeability of 80.85%, and the subsequent 1 kDa UF membrane treatment resulted in a permeability of 60.77% with a total solids removal rate of 64.24%. mdpi.com

Insights into Sinomenine Biosynthesis Pathways

Sinomenine is classified as a benzylisoquinoline alkaloid (BIA), a large family of natural products found in plants. researchgate.net The biosynthesis of these alkaloids has been a significant area of research, with studies integrating metabolomics and transcriptomics to elucidate the pathways. researchgate.netnih.gov

The biosynthesis of Sinomenine begins with the amino acid L-tyrosine as a precursor. mdpi.com Through a series of enzymatic reactions, tyrosine is converted into the common intermediate (S)-reticuline, which is a critical branch point in BIA biosynthesis. nih.govmdpi.com From (S)-reticuline, the pathway proceeds towards the formation of morphinan-type alkaloids like Sinomenine. mdpi.com

Metabolomic studies suggest that coclaurine (B195748) is a pivotal intermediate in the pathway leading to Sinomenine. mdpi.com The conversion of (S)-reticuline involves key enzyme families, including cytochrome P450s (CYP450s), reductases, 2-oxoglutarate-dependent dioxygenases (2-ODDs), and O-methyltransferases (O-MTs), which are believed to be involved in the final steps of Sinomenine synthesis. researchgate.net Interestingly, unlike in morphine biosynthesis, the enzyme that converts (S)-reticuline to (R)-reticuline does not appear to be essential for the Sinomenine pathway in S. acutum. nih.gov

Structural Elucidation Research Paradigms

The definitive structure of Sinomenine has been established through extensive research. It is a tetracyclic alkaloid with a morphinan (B1239233) skeleton. nih.govrsc.org The chemical name for Sinomenine is (9α,13α,14α)-7,8-didehydro-4-hydroxy-3,7-dimethoxy-17-methylmorphinan-6-one. mdpi.com Its structure is similar to that of morphine, but it is the dextrorotatory analog. nih.gov

The elucidation of its structure relies on a combination of spectroscopic methods. The chemical structures of Sinomenine and related alkaloids isolated from S. acutum are typically identified and confirmed using techniques such as:

UV Spectroscopy: Used to determine the wavelength of maximum absorbance, which for Sinomenine is 265 nm. nih.gov

Mass Spectrometry (MS): Often using electrospray ionization (ESI-MS), this technique helps determine the molecular weight and fragmentation pattern of the molecule. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the connectivity and spatial arrangement of atoms within the molecule, which is crucial for confirming its complex tetracyclic structure. tandfonline.com

The hydrochloride form, Sinomenine HCl, has the chemical formula C₁₉H₂₄ClNO₄ and a molecular weight of approximately 365.85 g/mol . medkoo.comnih.gov

Table 2: Chemical Properties of Sinomenine Hydrochloride

| Property | Value | Reference |

| CAS Number | 6080-33-7 | medkoo.com |

| Chemical Formula | C₁₉H₂₄ClNO₄ | medkoo.com |

| Molecular Weight | 365.85 g/mol | medkoo.com |

| IUPAC Name | (1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5,11-tetraen-13-one;hydrochloride | nih.gov |

| Appearance | Light yellow powder | lktlabs.com |

| Solubility | Soluble in chloroform, ethanol, acetone, or toluene | lktlabs.com |

Chemical Synthesis and Structural Modifications of Sinomeninehcl

Total Synthesis Approaches to Sinomenine (B1681799) and its Core Structure

The biosynthesis of sinomenine in Sinomenium acutum provides a natural blueprint for its core structure. Scientific investigations have shown that the biosynthesis initiates from the amino acid L-tyrosine. nih.gov Through the isoquinoline (B145761) alkaloid pathway, L-tyrosine is converted into key precursors. nih.gov Research has identified reticuline (B1680550) as a precursor to sinomenine. rsc.org Furthermore, studies have demonstrated that sinoacutine, the enantiomer of salutaridine, is an efficient precursor in the biosynthetic pathway, highlighting the specific stereochemical transformations required to form the final molecule. rsc.org Correlation analysis between various metabolites has indicated that coclaurine (B195748), an early metabolite in the isoquinoline biosynthesis pathway, has a significant positive correlation with sinomenine content, suggesting it is a foundational precursor. nih.gov

While nature provides an elegant synthetic route, laboratory total synthesis offers a way to produce sinomenine and its analogs without reliance on natural extraction. These synthetic endeavors are crucial for creating derivatives that are not accessible through simple modification of the natural product. The complex, tetracyclic core of sinomenine, a morphinan-type alkaloid, presents a considerable challenge to synthetic chemists, requiring precise control over regioselectivity and stereochemistry to assemble the intricate ring system and its stereocenters correctly. rsc.orgmdpi.com

Design and Synthesis of Sinomenine Analogs and Derivatives

The structural modification of sinomenine is a major focus of research, aimed at improving its potency and refining its pharmacological profile. rsc.orgmdpi.com The sinomenine molecule offers several reactive sites for modification, which can be broadly categorized based on its four-ring structure: the aromatic A-ring, the benzylic position in the B-ring, the enone-containing C-ring, and the nitrogen-containing D-ring. rsc.orgmdpi.com

Synthetic strategies often involve targeting these specific functional groups. For instance, a variety of amino acid and nitrogen-based heterocyclic fragments have been introduced to the sinomenine scaffold to generate novel derivatives. nih.gov In one approach, sinomenine was reacted with Boc-L-amino acids, followed by deprotection, to yield a series of amino acid-conjugated derivatives. nih.gov Other methods include halogenation of the A-ring at the C1 position using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), which can then serve as a handle for further modifications. nih.govtandfonline.com The synthesis of dimers and hybrids has also emerged as an effective strategy for developing improved agents. mdpi.comnih.gov This has been achieved by creating sinomenine-based homodimers connected by linkers of variable lengths. nih.gov

Structure-Activity Relationship (SAR) Studies in Preclinical Models

Structure-activity relationship (SAR) studies are pivotal for understanding how specific structural changes in sinomenine derivatives affect their biological activity. These preclinical investigations have generated valuable insights, guiding the development of more effective compounds.

For example, a study involving 26 newly synthesized derivatives found that most exhibited enhanced in-vitro anti-inflammatory activity compared to the parent sinomenine molecule. rsc.org Specifically, compound 17 , a derivative, showed significant inhibition of LPS-induced nitric oxide (NO) secretion in RAW264.7 cells. nih.govrsc.org Another area of investigation involves dimerization. A series of unique stereodimers of sinomenine analogues were synthesized and evaluated for their ability to inhibit NO production. nih.gov This study revealed that the stereochemistry of the dimers was crucial, with the (S)-dimers displaying better bioactivity than the (R)-dimers. nih.gov Among the synthesized compounds, 1a, 2, 2a, 2b, and 4 showed potent inhibitory activity on NO production without significant cytotoxicity. nih.gov

In the context of anticancer activity, H₂S-donating sinomenine derivatives were synthesized and tested. tandfonline.com The target hybrid compound a11 displayed substantial cytotoxic effects, particularly against K562 leukemia cells. tandfonline.com The modification of different rings has been shown to influence bioactivity; for instance, C-ring derivatives have been identified with potent anti-inflammatory activity. mdpi.com A library of sinomenine-based homodimers and monomers connected by variable-length linkers was evaluated, leading to the identification of compounds 2f and 3b as having much more potent inhibitory effects on the production of inflammatory mediators like NO, interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) than sinomenine itself. nih.gov

Table 1: Selected Sinomenine Derivatives and their Biological Activity

| Compound | Modification Type | Preclinical Model | Key Finding | Reference |

|---|---|---|---|---|

| Compound 17 | Amino acid fragment addition | LPS-induced RAW264.7 cells | Significant inhibition of NO secretion (IC₅₀ = 30.28 ± 1.70 μM). | nih.govrsc.org |

| (S)-dimers | Stereodimer synthesis | LPS-activated murine macrophages | Displayed better bioactivity (NO inhibition) than corresponding (R)-dimers. | nih.gov |

| Compound a11 | H₂S-donating derivative | K562 cancer cell line | Substantial cytotoxic effects (IC₅₀ value of 1.36 μM). | tandfonline.com |

| Compound 2f | Homodimer with linker | RAW264.7 cells | Potent inhibitor of NO, IL-6, and TNF-α production. | nih.gov |

| Compound 3b | Monomer with linker | RAW264.7 cells | Potent inhibitor of NO, IL-6, and TNF-α production. | nih.gov |

Rational Design Strategies for Enhanced Biological Activities

Rational design strategies leverage an understanding of SAR and biological targets to create derivatives with improved therapeutic properties. nih.gov This approach moves beyond random modifications to a more directed synthesis of compounds. For sinomenine, this involves designing molecules to interact with specific biological pathways or to improve pharmacokinetic properties.

One successful strategy is molecular hybridization, where two or more pharmacophores are combined into a single molecule to interact with multiple targets or enhance activity. nih.gov The synthesis of sinomenine dimers and hybrids exemplifies this approach, aiming to boost anti-inflammatory or anti-arthritic effects. mdpi.comnih.gov Another rational strategy involves introducing specific chemical moieties to modulate activity. For example, the synthesis of H₂S-donating derivatives was a deliberate attempt to combine the pharmacological profile of sinomenine with the known biological effects of hydrogen sulfide. tandfonline.com Similarly, the introduction of various amino acid and nitrogen-containing heterocyclic fragments was designed to explore new interactions with biological targets and improve anti-inflammatory activity. nih.gov

The design of these novel derivatives is often guided by their intended mechanism of action. For instance, compounds 2f and 3b were found to inhibit inflammatory responses through different mechanisms; 3b specifically inhibited the NF-κB signaling pathway, whereas 2f suppressed both the NF-κB and MAPK cascades. nih.gov This level of mechanistic detail allows for the rational design of compounds with more specific and potent effects. The overarching goal is to enhance efficacy, as seen in derivatives that exhibit stronger inhibition of inflammatory cytokines or greater cytotoxicity toward cancer cells than the original sinomenine molecule. nih.govrsc.orgnih.gov

Stereochemical Investigations and Synthetic Pathways

The stereochemistry of sinomenine is a critical aspect of its chemical synthesis and biological activity. The molecule possesses three contiguous stereogenic centers, meaning its three-dimensional structure is complex and fixed. acs.org Synthetic pathways, whether biosynthetic or total synthesis, must control the formation of these stereocenters to produce the correct, biologically active isomer.

Investigations into the biosynthesis of sinomenine have confirmed the stereospecific nature of the enzymatic reactions that form its core structure. rsc.org In laboratory synthesis, controlling stereochemistry remains a significant challenge. rsc.org The development of synthetic routes often involves stereoselective reactions to ensure the desired spatial arrangement of atoms.

Stereochemistry also plays a crucial role in the activity of sinomenine derivatives. Studies on synthesized stereodimers of sinomenine analogues have shown that the biological activity can be highly dependent on the stereoisomeric form. nih.gov Specifically, it was found that (S)-dimers had more potent bioactivity in inhibiting nitric oxide production than their (R)-dimer counterparts, highlighting the importance of stereochemical configuration for the molecule's interaction with its biological target. nih.gov Furthermore, synthetic efforts have achieved regio- and stereoselective functionalization at specific positions, such as the C-10 beta position, allowing for precise structural modifications that can be correlated with changes in biological function. nih.gov The ability to start with the naturally occurring, enantiomerically pure sinomenine and modify it through stereocontrolled reactions is a powerful tool for developing novel therapeutic agents. acs.org

Pharmacological Activities of Sinomeninehcl in Preclinical Studies

Anti-inflammatory Properties and Experimental Models

In laboratory settings, Sinomenine (B1681799) HCl has been evaluated using various in vitro models to determine its direct effects on inflammatory processes at a cellular level. A common model involves the use of lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells, which simulate an inflammatory response. nih.govnih.gov In these assays, Sinomenine has been shown to significantly inhibit the production of key inflammatory mediators. nih.govnih.gov

Studies have demonstrated that Sinomenine can suppress the expression of inducible nitric oxide synthase (iNOS), thereby reducing the overproduction of NO, an important signaling molecule in inflammation. nih.gov Furthermore, the compound has been found to inhibit the expression and secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govnih.gov The inhibition of these factors is often concentration-dependent. nih.gov Some research also points to the inhibition of cyclooxygenase-2 (COX-2) and prostaglandin (B15479496) E2 (PGE2) expression as part of its mechanism. Another method used to assess anti-inflammatory activity in vitro is the protein denaturation assay, where an extract's ability to prevent heat-induced denaturation of proteins like ovalbumin or bovine serum albumin is measured, as protein denaturation is a known consequence of inflammation. uni-lj.siphytojournal.com

| Experimental Model | Key Findings | Reference |

|---|---|---|

| LPS-induced RAW264.7 macrophages | Significantly inhibited the production of NO, TNF-α, and IL-6. The inhibition of TNF-α was concentration-dependent. | nih.gov |

| LPS-induced RAW264.7 macrophages | Inhibited the expression of iNOS, IL-6, and TNF-α mRNA. A derivative of Sinomenine (compound 17) showed an IC₅₀ value of 30.28 ± 1.70 μM for NO inhibition. | nih.gov |

| LPS-induced RAW264.7 macrophages | Reversed secretion and mRNA expression levels of inflammatory cytokines including IL-6, TNF-α, IL-1β, and MCP-1. | frontiersin.org |

| Protein Denaturation Assay | The principle involves assessing the ability of a substance to inhibit the thermal denaturation of a reference protein, such as ovalbumin, which is linked to the inflammatory process. | uni-lj.si |

The anti-inflammatory effects of Sinomenine HCl have been corroborated in several animal models that mimic human inflammatory conditions. In a mouse model of λ-carrageenan induced paw edema, a derivative of Sinomenine demonstrated a significant ameliorating effect on swelling. nih.gov Studies on collagen-induced arthritis (CIA) in rats, a model for rheumatoid arthritis, have shown that Sinomenine treatment can reduce paw edema, lower the arthritic score, and suppress joint inflammation. mdpi.comresearchgate.net

Furthermore, in a mouse model of lead-induced liver injury, Sinomenine HCl was found to protect the liver by reducing the expression of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov It has also shown efficacy in models of incisional and inflammatory pain, where it can produce synergistic analgesic effects when combined with other agents. frontiersin.org In zebrafish models of foodborne enteritis, Sinomenine HCl alleviated intestinal inflammation, as evidenced by improved intestinal villi morphology and suppressed expression of inflammatory cytokines, particularly TNF-α. nih.gov

| Animal Model | Key Findings | Reference |

|---|---|---|

| Collagen-Induced Arthritis (CIA) in Rats | Reduced arthritic index, paw swelling, inflammation, and bone erosion scores. Decreased serum levels of IL-1β, TNF-α, IL-6, and IL-17. | mdpi.com |

| λ-carrageenan induced paw oedema in mice | A Sinomenine derivative exhibited an ameliorating effect on paw swelling. | nih.gov |

| Lead-induced liver injury in mice | Protected the liver by inhibiting apoptosis and reducing the expression of pro-inflammatory factors IL-1β and TNF-α. | nih.gov |

| Zebrafish foodborne enteritis model | Alleviated intestinal inflammation, improved intestinal villi morphology, and suppressed inflammatory cytokine expression. | nih.gov |

| Rat model of incisional pain & mouse model of carrageenan induced inflammatory pain | Produced marked synergistic analgesic effects when combined with paracetamol in the inflammatory pain model. | frontiersin.org |

Immunomodulatory Effects in Research

Sinomenine HCl exerts distinct immunomodulatory effects, influencing the function and activity of various immune cells. mdpi.comnih.govnih.gov Its ability to regulate the immune system is a key component of its therapeutic potential, particularly in the context of autoimmune and inflammatory disorders like rheumatoid arthritis. nih.govnih.gov

Research has shown that Sinomenine can directly impact lymphocytes, which are central to the adaptive immune response. nih.gov It has been reported to inhibit the activation and proliferation of T cells. nih.gov Specifically, Sinomenine administration can suppress the primary aggregation of lymphocytes and downregulate the expression of T cell activation surface markers like CD25 and CD69. nih.gov It can also directly affect the proliferation of CD4+ T cells by inducing cell cycle arrest. nih.gov Furthermore, Sinomenine is known to regulate the balance between T helper (Th) cell subsets, such as Th1/Th2 and Th17/Treg cells, which is crucial for maintaining immune homeostasis. nih.gov Studies also indicate that Sinomenine can inhibit the differentiation of B cells into plasma cells and reduce the release of autoantibodies. nih.gov

Sinomenine significantly regulates the function of mononuclear cells, particularly macrophages and monocytes. frontiersin.orgnih.gov In vitro studies using RAW264.7 macrophages show that Sinomenine can inhibit the secretion of a wide array of inflammatory cytokines and chemokines upon stimulation. frontiersin.org It has been found to down-regulate the expression of Matrix Metalloproteinase 2 (MMP2) and Matrix Metalloproteinase 9 (MMP9), thereby reducing the migration and invasion of macrophages. nih.gov

In animal models of arthritis, Sinomenine attenuated the presence of resident macrophages in synovial tissue and regulated macrophage populations in the spleen and lymph nodes. frontiersin.org In clinical research involving rheumatoid arthritis patients, Sinomenine treatment reduced the percentage of pro-inflammatory CD14+CD16+ monocytes in peripheral blood. frontiersin.org By blocking the positive feedback loop between macrophages and CD4+ T cells, Sinomenine can interrupt a key process that drives chronic inflammation. nih.gov

| Cell Type/Model | Effect of Sinomenine HCl | Reference |

|---|---|---|

| Human Lymphocytes | Inhibited proliferation when combined with tacrolimus (B1663567) and mycophenolic acid. | mdpi.com |

| Rat T-cells | Inhibited activation, proliferation, and surface marker (CD25, CD69) expression. Blocked the cell cycle of CD4+ T cells. | nih.gov |

| Mouse Macrophages (RAW264.7) | Inhibited LPS-induced secretion of multiple cytokines (IL-6, TNF-α, IL-1β, etc.). | frontiersin.org |

| Macrophages | Down-regulated the secretion and expression of MMP2 and MMP9, reducing cell migration and invasion. | nih.gov |

| Monocytes/Macrophages (CIA Mice) | Attenuated CD11b+F4/80+CD64+ synovial macrophages and CD11b+Ly6C+CD43+ monocytes/macrophages in spleen and draining lymph nodes. | frontiersin.org |

| Monocytes (RA Patients) | Reduced the percentage of CD14+CD16+ peripheral blood mononuclear cells. | frontiersin.org |

Anti-Oxidative Stress Investigations

Sinomenine HCl has demonstrated notable protective effects against oxidative stress in various preclinical models. nih.govnih.gov Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in many inflammatory and degenerative diseases. nih.govmagtech.com.cn Sinomenine appears to mitigate this by both reducing the levels of harmful oxidants and enhancing endogenous antioxidant defense systems. nih.govmagtech.com.cn

In cellular models of oxidative stress injury, such as human lung fibroblasts (MRC-5 cells) treated with hydrogen peroxide, Sinomenine treatment increased cell viability, decreased the content of malondialdehyde (MDA)—a marker of lipid peroxidation—and elevated the activities of key antioxidant enzymes like superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), and catalase (CAT). magtech.com.cn Similar protective effects have been observed in vivo. In a mouse model of myocardial ischemia-reperfusion injury, Sinomenine pretreatment significantly prevented the increase in cardiac MDA and ROS levels. nih.gov Likewise, in a model of lead-induced liver damage in mice, Sinomenine HCl treatment reduced MDA levels and increased the total antioxidant capacity (T-AOC) in the liver. nih.gov

Mechanistically, these anti-oxidative effects are often linked to the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway, a primary cellular defense against oxidative stress. magtech.com.cnresearchgate.net Studies have shown that Sinomenine can down-regulate the expression of Keap1, the main inhibitor of Nrf2, thereby promoting the nuclear translocation of Nrf2 and subsequent upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1). magtech.com.cnresearchgate.netfrontiersin.org

| Experimental Model | Key Findings | Reference |

|---|---|---|

| H₂O₂-treated MRC-5 cells (In Vitro) | Increased cell viability, decreased MDA content, and elevated SOD, GSH-Px, and CAT activities. Promoted nuclear translocation of Nrf2. | magtech.com.cn |

| Ang II-treated H9C2 cells (In Vitro) | Decreased ROS and MDA levels. Increased protein expression of Nrf2 and HO-1. | researchgate.net |

| Bleomycin-induced pulmonary fibrosis in rats (In Vivo) | Decreased pulmonary MDA content and enhanced SOD, GSH-Px, and CAT activities. Activated the Keap1/Nrf2 signaling pathway. | magtech.com.cn |

| Myocardial Ischemia-Reperfusion in mice (In Vivo) | Prevented the increase in cardiac MDA and ROS. Attenuated cardiac injury by preventing oxidative stress. | nih.gov |

| Lead-induced liver injury in mice (In Vivo) | Reduced liver MDA levels and increased total antioxidant capacity (T-AOC). | nih.gov |

Cellular Antioxidant Mechanisms

Preclinical investigations have established that Sinomenine HCl possesses significant antioxidant properties, primarily through the modulation of endogenous antioxidant defense systems. nih.govfrontiersin.org A central mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. nih.govciteab.comresearchgate.net Activation of this pathway enhances the transcription of various antioxidant and cytoprotective genes. nih.govciteab.com

In models of traumatic brain injury and pulmonary fibrosis, sinomenine treatment led to the upregulation and nuclear translocation of Nrf2. nih.govmdpi.commagtech.com.cn This, in turn, boosts the expression of downstream enzymes such as heme oxygenase 1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO-1), superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT). nih.govciteab.commagtech.com.cn By augmenting these cellular antioxidant arsenals, sinomenine helps mitigate oxidative damage. researchgate.netpatsnap.com For instance, studies have shown that sinomenine restores the activity of GPx and SOD and reduces levels of malondialdehyde (MDA), a marker of lipid peroxidation, in injured brain tissue. nih.govciteab.comnih.gov

Reactive Oxygen Species (ROS) Modulation Studies

Sinomenine HCl directly influences the levels of reactive oxygen species (ROS), a key factor in the pathology of numerous diseases. In preclinical models of neuroinflammation and Alzheimer's disease, sinomenine was shown to inhibit the production of ROS and nitric oxide (NO) in activated microglia and astrocytes. d-nb.infonih.govnih.gov This inhibitory effect on ROS production is a critical component of its neuroprotective and anti-inflammatory actions. d-nb.infonih.gov

Conversely, in the context of cancer, sinomenine can promote the generation of ROS to induce cell death in malignant cells. mdpi.com Studies on human glioblastoma and breast cancer cells have shown that Sinomenine HCl increases intracellular ROS levels, which contributes to DNA damage and apoptosis in these cancer cells. mdpi.comnih.gov This dual role—scavenging pathological ROS in neurodegenerative contexts while inducing cytotoxic ROS in cancer cells—highlights its complex modulatory capabilities.

Table 1: Antioxidant and ROS Modulation Effects of Sinomenine HCl

| Model/Cell Type | Key Findings | Mechanism of Action |

|---|---|---|

| Traumatic Brain Injury (Mouse Model) | Reduced MDA; Increased GPx and SOD activity. nih.govciteab.com | Enhanced Nrf2 translocation and activation of the Nrf2-ARE pathway. nih.govciteab.com |

| Amyloid Beta-Treated Astrocytes | Inhibited production of ROS and NO. d-nb.infonih.gov | Reduction of neuroinflammation. d-nb.info |

| Human Glioblastoma Cells (U87, SF767) | Induced ROS generation. nih.gov | Contributed to autophagy and cell death. nih.gov |

| Human Breast Cancer Cells (MDA-MB-231, MCF-7) | Elevated ROS levels. mdpi.com | Induced DNA damage and apoptosis via MAPK pathways. mdpi.com |

| Pulmonary Fibrosis (Rat Model) | Decreased MDA; Increased SOD, GPx, CAT activities. magtech.com.cn | Activation of Keap1/Nrf2 signaling pathway. magtech.com.cn |

Neuroprotective Research in Preclinical Contexts

Sinomenine HCl has been extensively studied for its neuroprotective effects across a variety of central nervous system (CNS) disorders, including cerebral ischemia, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govnih.govfrontiersin.org Its ability to cross the blood-brain barrier allows it to act on multiple pathological processes within the brain, such as neuroinflammation, oxidative stress, and apoptosis. mdpi.comnih.gov

Cerebral Ischemia Models (In Vitro and In Vivo)

In both in vivo and in vitro models of cerebral ischemia, sinomenine demonstrates potent neuroprotective activity. nih.govfrontiersin.org In mouse models of middle cerebral artery occlusion (MCAO), administration of sinomenine attenuated cerebral infarction, reduced brain edema, and decreased neuronal apoptosis. nih.govnih.govfrontiersin.org These beneficial outcomes were associated with the suppression of microglial and astrocytic activation. nih.gov

Mechanistically, sinomenine inhibits neuroinflammation by suppressing the NOD-like receptor pyrin 3 (NLRP3) inflammasome. nih.govnih.govfrontiersin.org This leads to a reduction in the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines, including interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α). nih.govfrontiersin.org Furthermore, sinomenine has been shown to modulate signaling pathways such as the adenosine (B11128) 5′-monophosphate-activated protein kinase (AMPK) pathway, which plays a role in its suppressive effect on the NLRP3 inflammasome in glial cells. nih.govnih.govfrontiersin.org It also restores impaired Nrf2 signaling in microglia, counteracting oxidative stress. nih.govfrontiersin.org

Traumatic Brain Injury Models

The neuroprotective effects of sinomenine have been consistently observed in preclinical models of traumatic brain injury (TBI). nih.govfrontiersin.org In a weight-drop TBI model in mice, treatment with sinomenine significantly improved motor performance, alleviated cerebral edema, and inhibited neuronal apoptosis around the cortical contusion. nih.govciteab.comnih.gov

A primary mechanism underlying these effects is the activation of the Nrf2-ARE pathway. nih.govciteab.commdpi.com Sinomenine enhances the translocation of Nrf2 to the nucleus, upregulating downstream antioxidant enzymes and mitigating TBI-induced oxidative stress. nih.govciteab.com Additionally, it suppresses the mitochondrial pathway of apoptosis by inhibiting the translocation of the pro-apoptotic protein Bax and the subsequent release of cytochrome c from the mitochondria. nih.gov Sinomenine also limits the microglial inflammatory response following injury. mdpi.comjpma.org.pkresearchgate.net

Alzheimer's and Parkinson's Disease Preclinical Models

Sinomenine HCl shows promise in preclinical models of Alzheimer's disease (AD) and Parkinson's disease (PD). nih.govfrontiersin.org

In the context of AD, research has focused on sinomenine's ability to counter the effects of amyloid-beta (Aβ), a key pathological hallmark of the disease. In vitro studies using astrocytic cells have shown that sinomenine inhibits Aβ-induced production of ROS, NO, and other inflammatory molecules. d-nb.infonih.gov By preventing the activation of astrocytes, it protects neurons from indirect toxicity and cell death. d-nb.infonih.gov The suppression of oxidative stress and neuroinflammation is considered critical for its potential anti-AD effects. nih.gov

In preclinical models of PD, sinomenine has been found to protect dopaminergic neurons. nih.gov One identified mechanism is the induction of autophagy through the inhibition of the protein kinase B (Akt)-mammalian target of rapamycin (B549165) (mTOR) signaling pathway in the substantia nigra of mouse brains. nih.gov By promoting the clearance of pathological protein aggregates and damaged organelles, sinomenine may help preserve neuronal function. It also exerts its protective effects by inhibiting microglial activation and the associated production of inflammatory mediators. nih.gov

Table 2: Neuroprotective Activities of Sinomenine HCl in Preclinical Models

| Disease Model | Key Findings | Proposed Mechanism of Action |

|---|---|---|

| Cerebral Ischemia (MCAO) | Reduced infarct volume, brain edema, and neuronal apoptosis. nih.govnih.govfrontiersin.org | Suppression of NLRP3 inflammasome via AMPK signaling; Inhibition of microglial activation. nih.govnih.govfrontiersin.org |

| Traumatic Brain Injury (TBI) | Improved neurological function; Alleviated cerebral edema; Inhibited neuronal apoptosis. nih.govciteab.com | Activation of Nrf2-ARE pathway; Mitigation of oxidative stress; Suppression of mitochondrial apoptosis. nih.govciteab.comnih.gov |

| Alzheimer's Disease (In Vitro) | Inhibited Aβ-induced astrocyte activation; Protected neurons from indirect toxicity. d-nb.infonih.gov | Inhibition of ROS/NO production; Suppression of neuroinflammation. d-nb.infonih.gov |

| Parkinson's Disease (Mouse Model) | Protected dopaminergic neurons. nih.govnih.gov | Induction of autophagy via inhibition of Akt-mTOR signaling; Inhibition of microglial activation. nih.govnih.gov |

Antineoplastic Activities in Preclinical Studies

Sinomenine HCl has demonstrated significant antineoplastic activities against a variety of cancers in preclinical settings, including hepatocellular carcinoma, breast cancer, glioblastoma, and colon cancer. mdpi.comnih.govnih.govnih.gov Its anti-tumor effects are multifaceted, involving the induction of apoptosis and autophagy, inhibition of cell proliferation and metastasis, and the modulation of numerous signaling pathways. nih.govresearchgate.net

In models of human hepatocellular carcinoma (HCC), Sinomenine HCl inhibited the growth of Hep3B and SMMC7721 cells by inducing G1 phase cell cycle arrest and promoting apoptosis. mdpi.comspandidos-publications.comspandidos-publications.com This was associated with an increase in p21 expression, disruption of the mitochondrial membrane potential, and activation of the caspase cascade. mdpi.comspandidos-publications.comspandidos-publications.com Similarly, in breast cancer cell lines (MDA-MB-231 and MCF-7), it induced G0/G1 phase arrest and apoptosis, partly through the generation of ROS and activation of the MAPK signaling pathway. mdpi.com It has also been shown to inhibit the stemness of breast cancer cells by downregulating the Wnt/β-catenin signaling pathway. nih.gov

Furthermore, sinomenine has been found to inhibit the growth of colon cancer xenografts in nude mice. nih.gov In glioblastoma cells, it induces autophagy and cell death by generating ROS and suppressing the Akt/mTOR pathway. nih.gov Across different cancer types, sinomenine consistently modulates key cellular signaling pathways, such as the PI3K/Akt/mTOR, MAPK, and NF-κB pathways, to exert its anti-cancer effects. mdpi.comnih.gov

Table 3: Antineoplastic Effects of Sinomenine HCl in Preclinical Cancer Models

| Cancer Type | Cell Line/Model | Key Findings |

|---|---|---|

| Hepatocellular Carcinoma | Hep3B, SMMC7721 | Inhibited cell growth; Induced G1 phase arrest and apoptosis. mdpi.comspandidos-publications.com |

| Breast Cancer | MDA-MB-231, MCF-7 | Induced G0/G1 phase arrest and apoptosis; Inhibited cell stemness. mdpi.comnih.gov |

| Glioblastoma | U87, SF767 | Reduced cell viability; Induced autophagy and apoptosis. nih.gov |

| Colon Cancer | SW1116 Xenograft | Inhibited tumor growth in vivo. nih.gov |

| Clear-cell Renal Cell Carcinoma | - | Attenuated proliferation, migration, and angiogenesis. mdpi.com |

Inhibition of Cancer Cell Proliferation and Metastasis

Preclinical evidence demonstrates that Sinomenine HCl can inhibit the proliferation, migration, and invasion of various cancer cells. nih.govamegroups.cn Its mechanisms are complex and involve the regulation of multiple signaling pathways. nih.gov

In breast cancer research, Sinomenine HCl has been shown to inhibit the migration and invasion of breast cancer cells by targeting the miR-29/PDCD4 axis. nih.gov Another study indicated it can suppress the "stemness" of breast cancer stem cells by negatively regulating WNT10B expression. nih.gov For liver cancer, Sinomenine HCl was found to inhibit the growth of Hep3B and SMMC7721 cells. nih.gov In non-small cell lung cancer (NSCLC), it selectively inhibits cancer cell growth through the activation of the AMPK pathway. nih.gov Studies on renal cancer have shown that sinomenine inhibits cell proliferation by promoting the inhibition of the PI3K/AKT/mTOR signaling pathway. nih.govamegroups.cn Furthermore, sinomenine has been found to suppress the proliferation of hepatocellular carcinoma (HCC) cells by inhibiting MARCH1 expression and the AMPK/STAT3 signaling pathway. nih.gov

| Cancer Type | Cell Line(s) | Observed Effect | Reported Mechanism of Action | Source(s) |

|---|---|---|---|---|

| Breast Cancer | MDA-MB-231, MCF-7 | Inhibition of proliferation, migration, and invasion. | Inhibition of miR-29/PDCD4 axis; negative regulation of WNT10B. | nih.govmdpi.com |

| Hepatocellular Carcinoma (HCC) | Hep3B, SMMC7721, HepG2 | Inhibition of cell growth and proliferation. | Inhibition of MARCH1 and AMPK/STAT3 signaling pathway. | nih.govnih.gov |

| Non-Small Cell Lung Cancer (NSCLC) | H1819, H1975 | Selective inhibition of cancer cell growth. | Activation of AMPK pathway, leading to decreased p-mTOR. | nih.govnih.gov |

| Renal Cancer | Not Specified | Inhibition of cell proliferation. | Promotion of PI3K/AKT/mTOR signaling pathway inhibition. | nih.govamegroups.cn |

Induction of Apoptosis in Cancer Cells

Sinomenine HCl has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cells through multiple molecular mechanisms. nih.govamegroups.cn

In hepatocellular carcinoma cells, Sinomenine HCl treatment led to an increased Omi/HtrA2 ratio, a reduced Bcl-2/Bax ratio, activation of the caspase cascade and PARP, and a decrease in the anti-apoptotic protein survivin. nih.govamegroups.cn A study on mantle cell lymphoma cells demonstrated that Sinomenine HCl promoted apoptosis by downregulating p-AKT levels, which in turn regulated the expression of Cyclin D1, BCL-2, BAX, and caspase-3. amegroups.cn In glioma cells (U87 and U251), sinomenine induced G0/G1 cell cycle arrest and apoptosis by increasing p53 levels. mdpi.com The compound also promotes apoptosis in hepatoma cells through a mechanism involving the AMPK/STAT3 signaling pathway mediated by the MARCH1 gene. amegroups.cnnih.gov

| Cancer Type | Cell Line(s) | Apoptotic Mechanism | Source(s) |

|---|---|---|---|

| Hepatocellular Carcinoma | Hep3B, SMMC7721 | Increased Omi/HtrA2, reduced Bcl-2/Bax ratio, caspase/PARP activation, decreased survivin. | nih.govamegroups.cn |

| Mantle Cell Lymphoma | Not Specified | Downregulation of p-AKT, affecting Cyclin D1, BCL-2, BAX, and caspase-3. | amegroups.cn |

| Glioma | U87, U251 | Induction of G0/G1 arrest and apoptosis via p53 elevation. | mdpi.com |

| Hepatoma | HepG2, Hep3B | Inhibition of MARCH1 and AMPK/STAT3 signaling pathway. | amegroups.cnnih.gov |

Anti-Angiogenesis Research

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. mdpi.com Preclinical studies have indicated that Sinomenine HCl possesses anti-angiogenic properties. nih.govresearchgate.net Research has shown that Sinomenine HCl can down-regulate the expression of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor. nih.gov In a study involving human hepatoma cells, the combination of an anti-transferrin receptor monoclonal antibody with Sinomenine HCl resulted in enhanced inhibitory effects through the down-regulation of both COX-2 and VEGF expression. nih.gov

Analgesic Effects in Preclinical Pain Models

Sinomenine has demonstrated significant analgesic properties in various preclinical animal models of pain. nih.govfrontiersin.org Its efficacy has been observed in models of postoperative incisional pain and carrageenan-induced inflammatory pain. frontiersin.org The compound is believed to exert its pain-relieving effects through its distinct immunoregulatory properties, which may alter unbalanced neuroimmune interactions and inhibit neuroinflammation. nih.govfrontiersin.orgnih.gov

One of the key mechanisms underlying its analgesic effect is the suppression of cyclooxygenase-2 (COX-2) and its product, prostaglandin E2 (PGE2). nih.gov Sinomenine has been shown to potently suppress PGE2 synthesis by inhibiting COX-2 in microglia and macrophages. nih.gov It has also been found to inhibit the elevated expression and activity of matrix metalloproteinases (MMP-2 and MMP-9) during inflammation, which are known to contribute to the development of neuropathic pain. nih.gov

| Pain Model | Animal Model | Observed Analgesic Effect | Proposed Mechanism | Source(s) |

|---|---|---|---|---|

| Incisional Pain | Rat | Synergistic analgesic effects when combined with ligustrazine hydrochloride. | Modulation of neuroimmune interaction. | frontiersin.org |

| Inflammatory Pain (Carrageenan-induced) | Mouse | Moderate antinociceptive effects; synergistic effects with paracetamol. | Inhibition of COX-2/PGE2 pathway; suppression of inflammatory mediators. | frontiersin.orgmdpi.com |

| Neuropathic Pain | Rodent | Alleviation of chronic pain. | Inhibition of MMP-2 and MMP-9; suppression of neuroinflammation. | nih.gov |

| Inflammatory Arthritis | Rat | Amelioration of painful joints. | Anti-inflammatory and immunoregulatory effects. | nih.gov |

Anti-Fibrotic Studies

Fibrosis is characterized by the excessive accumulation of extracellular matrix, leading to tissue scarring and organ dysfunction. Preclinical studies have highlighted the anti-fibrotic potential of Sinomenine HCl in models of pulmonary and renal fibrosis. nih.govnih.gov

In a mouse model of bleomycin-induced pulmonary fibrosis, sinomenine treatment attenuated pathological changes in the lung, reduced inflammatory cytokines, and improved survival rates. nih.gov The mechanism was linked to the downregulation of the TGF-β1/Smad3, PI3K/Akt, and NF-κB signaling pathways. nih.gov Another study on pulmonary fibrosis showed that sinomenine alleviates oxidative stress and fibrosis by activating the Keap1/Nrf2 signaling pathway. magtech.com.cn

In a rat model of adriamycin-induced renal fibrosis, Sinomenine HCl was found to ameliorate proteinuria and renal pathological changes. nih.gov It attenuated renal fibrosis and excessive autophagy by reducing the expression of fibronectin, laminin, LC3, and Beclin-1. nih.gov

| Organ/Model | Animal Model | Key Findings | Signaling Pathways Implicated | Source(s) |

|---|---|---|---|---|

| Pulmonary Fibrosis (Bleomycin-induced) | Mouse | Reduced pathological changes, inflammation, and mortality. | Downregulation of TGF-β1/Smad3, PI3K/Akt, NF-κB. | nih.gov |

| Pulmonary Fibrosis | Rat | Alleviated oxidative stress and fibrotic changes. | Activation of Keap1/Nrf2 pathway. | magtech.com.cn |

| Renal Fibrosis (Adriamycin-induced) | Rat | Attenuated proteinuria, pathological changes, and fibrosis. | Inhibition of excessive autophagy (reduced LC3, Beclin-1). | nih.gov |

Other Investigated Preclinical Biological Activities

Beyond the specific activities detailed above, Sinomenine HCl has been investigated for a variety of other biological effects in preclinical settings. It is widely recognized for its potent anti-inflammatory and immunosuppressive properties, which are central to its traditional and clinical use in treating rheumatoid arthritis. mdpi.commdpi.commdpi.comresearchgate.net These effects are largely mediated through the inhibition of pro-inflammatory cytokines and modulation of immune cell function. nih.govmdpi.com

Furthermore, research has pointed towards other promising activities, including:

Neuroprotective effects mdpi.commdpi.com

Cardiovascular and cerebrovascular protective effects mdpi.commdpi.com

Modulation of autophagy nih.gov

Antioxidant effects by activating pathways like Nrf2 nih.govmagtech.com.cn

These diverse pharmacological actions suggest that Sinomenine HCl interacts with numerous cellular targets and signaling pathways, highlighting its potential for being repurposed for multiple diseases. mdpi.com

Mechanisms of Action of Sinomeninehcl

Cellular and Molecular Signaling Pathway Modulation

Sinomenine (B1681799) hydrochloride (Sinomenine HCl) exerts its pharmacological effects by modulating a complex network of intracellular signaling pathways. These pathways are crucial for cellular processes such as inflammation, proliferation, apoptosis, and fibrosis. The following sections detail the specific mechanisms by which Sinomenine HCl interacts with and regulates these key signaling cascades.

NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, and its inhibition is a key mechanism of Sinomenine HCl's anti-inflammatory effects. patsnap.com Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. nih.gov

Sinomenine HCl has been shown to interfere with this process. Research indicates that it can impede the binding of NF-κB to IκB and prevent the nuclear translocation of NF-κB in various cell types. nih.gov By inhibiting the degradation of IκBα, Sinomenine HCl effectively keeps NF-κB in its inactive state in the cytoplasm. nih.gov This leads to a downstream reduction in the expression of NF-κB target genes, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). patsnap.com In models of pulmonary fibrosis, Sinomenine has been observed to inhibit the NF-κB pathway, contributing to its therapeutic effects. nih.gov Furthermore, in macrophages, Sinomenine has been shown to suppress the activated TLR4/NF-κB signaling pathway. dntb.gov.ua

| Cell/Model System | Key Findings | Reference |

|---|---|---|

| MDA-MB-231 cells | Impeded the binding of NF-κB to IκB and its nuclear translocation. | nih.gov |

| Human embryonic lung fibroblasts (HFL-1) | Inhibited the NF-κB pathway in the context of TGF-β1-induced fibrosis. | nih.gov |

| Macrophages | Suppressed the activated TLR4/NF-κB signaling pathway. | dntb.gov.ua |

| General Anti-inflammatory Mechanism | Decreases the expression of genes involved in inflammation and immune responses by inhibiting NF-κB. | patsnap.com |

PI3K/Akt/mTOR Pathway Regulation

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders. Sinomenine HCl has been demonstrated to modulate the PI3K/Akt/mTOR pathway, contributing to its therapeutic potential. nih.govnih.gov

In different cancer cell lines, Sinomenine has been shown to inhibit the PI3K/Akt/mTOR signaling pathway. nih.gov This inhibition can lead to decreased cell viability, induction of apoptosis, and enhancement of autophagy. nih.govtandfonline.com For instance, in melanoma cells, Sinomenine enhanced the PI3K/Akt/mTOR-dependent autophagy pathway, promoting cell apoptosis. nih.gov Similarly, in a mouse model of Parkinson's disease, Sinomenine exerted a neuroprotective effect by inhibiting the PI3K/Akt/mTOR pathway to enhance autophagy. tandfonline.com Studies have also shown that Sinomenine can alleviate rheumatoid arthritis by suppressing the PI3K-Akt signaling pathway. nih.gov In the context of pulmonary fibrosis, Sinomenine has been found to inhibit the PI3K/Akt pathway. nih.gov

| Cell/Model System | Key Findings | Reference |

|---|---|---|

| B melanoma 16-F10 cells | Enhanced the PI3K/Akt/mTOR-dependent autophagy pathway, promoting cell apoptosis. | nih.gov |

| Parkinson's disease mouse model | Exerted a neuroprotective effect by inhibiting the PI3K/AKT/mTOR pathway to enhance autophagy. | tandfonline.com |

| Collagen-induced arthritis mice | Alleviated rheumatoid arthritis by suppressing the PI3K-Akt signaling pathway. | nih.gov |

| Human embryonic lung fibroblasts (HFL-1) | Inhibited the PI3K/Akt pathway in TGF-β1-induced fibrosis. | nih.gov |

| Glioblastoma cells (U87 and U251) | A sinomenine derivative exerted anti-glioblastoma effects by regulating PI3K/AKT signaling pathways. | researchgate.net |

MAPK (ERK, JNK, p38) Pathway Involvement

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in signal transduction from the cell surface to the nucleus. The major MAPK subfamilies include extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. These pathways are involved in a wide array of cellular responses, including inflammation, apoptosis, and cell differentiation. nih.gov Sinomenine HCl has been shown to modulate MAPK signaling, although the effects can be context-dependent. nih.gov

In some studies, Sinomenine has been found to inhibit the phosphorylation of MAPKs. For example, in lipopolysaccharide (LPS)-stimulated endothelial cells, Sinomenine significantly reduced the phosphorylation of ERK1/2 and p38, and in a prevention experiment, it inhibited the phosphorylation of ERK1/2, JNK, and p38. researchgate.netnih.govscispace.com This suggests an anti-inflammatory mechanism through the depression of the MAPK signaling pathway. nih.govscispace.com In contrast, other research has shown that Sinomenine hydrochloride can increase the phosphorylation of ERK, JNK, and p38 in breast cancer cells, which is associated with anti-tumor effects. nih.gov This highlights the complex and potentially cell-type-specific role of Sinomenine in modulating MAPK pathways. The activation of JNK and p38 is generally associated with the promotion of apoptosis, while ERK primarily functions in cell proliferation. nih.govnih.gov

| Cell/Model System | Effect on MAPK Pathway | Key Findings | Reference |

|---|---|---|---|

| LPS-stimulated endothelial cells | Inhibition | Significantly reduced the phosphorylation of ERK1/2 and p38. | researchgate.netnih.govscispace.comnel.edu |

| Human breast cancer cells | Activation | Significantly increased the expression levels of phospho-ERK, phospho-JNK, and phospho-p38. | nih.gov |

| Arthritis rats | Inhibition | Reduced phosphorylated p38 mitogen-activated protein kinase (MAPK). | nih.gov |

JAK/STAT Pathway Modulation

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a critical role in immunity, cell proliferation, and apoptosis. Sinomenine HCl has been shown to modulate this pathway, particularly the JAK2/STAT3 cascade, which is often implicated in inflammatory diseases and cancer. nih.govresearchgate.net

Research has demonstrated that Sinomenine HCl can inhibit the progression of plasma cell mastitis by downregulating the IL-6/JAK2/STAT3 pathway. nih.gov In this context, Sinomenine was shown to decrease the levels of key components of this pathway. nih.gov Furthermore, in a rat model of cancer-related bone pain, Sinomenine alleviated mechanical hypersensitivity by inhibiting microglial activation via the JAK2/STAT3 pathway. nih.gov In LPS-stimulated macrophages, Sinomenine was found to activate the JAK2/STAT3 pathway, which was linked to an anti-inflammatory effect. researchgate.net This suggests that the effect of Sinomenine on the JAK/STAT pathway can be cell-type specific and dependent on the pathological context.

| Cell/Model System | Effect on JAK/STAT Pathway | Key Findings | Reference |

|---|---|---|---|

| Plasma cell mastitis mouse model | Inhibition | Inhibited the progression of plasma cell mastitis by downregulating IL-6/JAK2/STAT3 levels. | nih.gov |

| Cancer-related bone pain rat model | Inhibition | Alleviated mechanical hypersensitivity by inhibiting microglial JAK2/STAT3 signaling. | nih.gov |

| LPS-stimulated macrophages | Activation | Activated the JAK2/STAT3 pathway to inhibit the inflammatory response. | researchgate.net |

| LPS-stimulated macrophages | Regulation | Regulates the JAK2/STAT3 pathway via α7nAChR to inhibit inflammation. | researchgate.net |

Nrf2/HO-1 Signaling Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway is a major cellular defense mechanism against oxidative stress. nih.gov Nrf2 is a transcription factor that, under oxidative stress, translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes, including HO-1. nih.govmdpi.com Sinomenine has been shown to activate this protective pathway, contributing to its antioxidant and anti-inflammatory properties. nih.govmagtech.com.cn

In a mouse model of ischemic stroke, Sinomenine treatment was found to activate the Nrf2 signaling pathway, leading to the upregulation of HO-1 and NQO1 expression. nih.gov This activation was associated with the nuclear translocation of Nrf2. nih.gov Similarly, in a model of cardiac hypertrophy, Sinomenine was shown to suppress oxidative stress by activating the Nrf2/ARE signaling pathway. nih.gov Research on pulmonary fibrosis has also indicated that Sinomenine alleviates oxidative stress by activating the Keap1/Nrf2 signaling pathway. magtech.com.cn Furthermore, high-dose Sinomenine has been shown to activate the Nrf-2/HO-1 signaling pathway in diabetic rats with hepatic ischemia/reperfusion injury. nih.gov

| Cell/Model System | Key Findings | Reference |

|---|---|---|

| Microglia BV2 cells and ischemic stroke mouse model | Markedly induced Nrf2 nuclear accumulation and upregulated HO-1 and NQO1 expression. | nih.gov |

| Ang II-treated H9C2 cells (cardiac hypertrophy model) | Activated the Nrf2/ARE signaling pathway, increasing Nrf2 and HO-1 protein expression. | nih.govresearchgate.net |

| MRC-5 cells and bleomycin-induced pulmonary fibrosis rat model | Promoted nuclear translocation of Nrf2 and down-regulated Keap1 expression. | magtech.com.cn |

| Diabetic rats with hepatic ischemia/reperfusion injury | High-dose Sinomenine activated the Nrf-2/HO-1 signaling pathway by promoting Nrf-2 translocation to the nucleus. | nih.gov |

TGF-β/Smad3 Signaling Pathway in Fibrosis and Pain

The Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway is a key regulator of cellular processes, including cell growth, differentiation, and extracellular matrix (ECM) production. tandfonline.com The Smad proteins are intracellular signal transducers for the TGF-β superfamily. tandfonline.com Specifically, the TGF-β/Smad3 axis plays a crucial role in the pathogenesis of fibrosis in various organs. nih.gov Sinomenine has been found to inhibit this pathway, suggesting its potential as an anti-fibrotic agent. nih.govnih.govresearchgate.net

In a study on pulmonary fibrosis, Sinomenine was shown to attenuate the condition by downregulating the TGF-β1/Smad3 signaling pathway. nih.gov It inhibited the hyperphosphorylation of Smad3 induced by bleomycin. nih.gov Similarly, in a model of airway remodeling in asthma, Sinomenine was found to relieve the condition by downregulating TGF-β1 and Smad3 expression. nih.gov Research on liver fibrosis has also demonstrated that Sinomenine ameliorates the condition by blocking the TGF-β/SMAD pathway through reduced phosphorylation of SMAD2/3. researchgate.net Furthermore, in the context of acute liver injury, Sinomenine has been shown to inhibit the activation of the TGF-β/Smad signaling pathway. tandfonline.comresearchgate.netresearchgate.net

| Cell/Model System | Key Findings | Reference |

|---|---|---|

| Bleomycin-induced pulmonary fibrosis model | Inhibited the expression of TGF-β1 and the hyperphosphorylation of Smad3. | nih.gov |

| OVA-induced asthma mouse model | Suppressed EMT by downregulating TGF-β1 and Smad3 expression. | nih.gov |

| Carbon tetrachloride (CCl4) or bile duct ligation (BDL)-induced liver fibrosis mice | Inhibited the TGF-β/SMAD pathway through reduced phosphorylation of SMAD2/3. | researchgate.net |

| Acetaminophen-induced acute liver injury | Inhibited the phosphorylation of Smad2 and Smad3 and the expression of TGF-β. | tandfonline.comresearchgate.netresearchgate.net |

CXCL12-CXCR4 and CCL21-CCR7 Axis Interference

Sinomenine HCl has been shown to interfere with key chemokine signaling pathways that are crucial for cell migration, proliferation, and survival, particularly in the context of cancer biology. nih.gov Research in hepatocellular carcinoma (HCC) has demonstrated that Sinomenine HCl can inhibit the growth and invasion of cancer cells by regulating the CXCL12-CXCR4 and CCL21-CCR7 axes. researchgate.net

The compound effectively reduces the protein expression of CXCL12 and its receptor CXCR4, as well as CCL21 and its receptor CCR7, in HCC cells. nih.govnih.gov This inhibitory action disrupts the downstream ERK/MMP signaling pathway, which is implicated in cancer cell aggression and metastasis. nih.govnih.gov Studies have shown that while tumor-derived DNA can significantly increase the expression of these chemokines and their receptors, treatment with Sinomenine HCl reverses this upregulation. nih.govnih.gov This interference leads to a reduction in cancer cell invasion and an increase in apoptosis, highlighting a potential mechanism for its anti-tumor effects. nih.gov The chemokine axes CCL21/CCR7 are recognized as significant factors in the pathophysiology of various immuno-inflammatory responses. researchgate.netresearchgate.net

Table 1: Effect of Sinomenine HCl on Chemokine Axis Expression in Hepatocellular Carcinoma (HCC) Cells

| Molecule | Effect of Tumor-Derived DNA | Effect of Sinomenine HCl Treatment | Associated Pathway | Reference |

|---|---|---|---|---|

| CXCL12 | Increased Expression | Decreased Expression | ERK/MMP Signaling | nih.govnih.gov |

| CXCR4 | Increased Expression | Decreased Expression | ERK/MMP Signaling | nih.govnih.gov |

| CCL21 | Increased Expression | Decreased Expression | ERK/MMP Signaling | nih.govnih.gov |

| CCR7 | Increased Expression | Decreased Expression | ERK/MMP Signaling | nih.govnih.gov |

Gene and Protein Expression Modulation

A primary mechanism through which Sinomenine HCl exerts its effects is by modulating the expression of a wide array of genes and proteins involved in inflammation, apoptosis, and tissue remodeling. nih.gov This regulation occurs at multiple levels, influencing cytokines, apoptotic factors, and enzymatic proteins.

Cytokine and Chemokine Expression Regulation (e.g., IL-1β, IL-6, TNF-α, IL-10, IL-18)

Sinomenine HCl is a potent regulator of inflammatory cytokines. Numerous studies have confirmed its ability to inhibit the production and expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). patsnap.comnih.govnih.gov This anti-inflammatory action is a cornerstone of its therapeutic potential in conditions like rheumatoid arthritis. patsnap.comnih.gov The compound's mechanism often involves the inhibition of the NF-κB (nuclear factor-kappa B) transcription factor, a key regulator of the immune and inflammatory response. patsnap.comnih.gov

In models of lead-induced liver injury, Sinomenine HCl was found to reduce the mRNA and protein expression of IL-1β and TNF-α. nih.gov Similarly, in studies on colitis, it decreased the expression of TNF-α. plos.orgnih.gov Beyond simply suppressing pro-inflammatory mediators, Sinomenine HCl can also modulate the immune response by affecting anti-inflammatory cytokines like Interleukin-10 (IL-10). nih.govmdpi.com In clinical settings, treatment with sinomenine has been shown to regulate the secretion of a broad panel of cytokines and chemokines, including IL-1α, IL-1β, IL-6, IL-10, and TNF-α, leading to reduced disease activity in rheumatoid arthritis patients. mdpi.com

Table 2: Regulation of Cytokine Expression by Sinomenine HCl

| Cytokine | Effect of Sinomenine HCl | Disease Model/Context | Potential Mechanism | Reference |

|---|---|---|---|---|

| IL-1β | Inhibition/Downregulation | Rheumatoid Arthritis, Lead-Induced Liver Injury, Colitis | NF-κB Inhibition | patsnap.comnih.govnih.govmdpi.com |

| IL-6 | Inhibition/Downregulation | Rheumatoid Arthritis, Chronic Pain Models | NF-κB Inhibition, JAK2/STAT3 Inhibition | nih.govmdpi.comnih.gov |

| TNF-α | Inhibition/Downregulation | Rheumatoid Arthritis, Lead-Induced Liver Injury, Colitis | NF-κB Inhibition | patsnap.comnih.govnih.govplos.orgmdpi.com |

| IL-10 | Upregulation/Modulation | Rheumatoid Arthritis, Immune Regulation | Immune Modulation | nih.govmdpi.com |

| IL-18 | Inhibition/Downregulation | Epilepsy Models | NLRP1 Inflammasome Inhibition | nih.gov |

Apoptosis-Related Protein Expression (e.g., Caspase-3, Bax, Bcl-2)

Sinomenine HCl demonstrates a complex, often context-dependent, role in regulating apoptosis, the process of programmed cell death. It modulates key proteins in the apoptotic cascade, including members of the Bcl-2 family and caspases. mdpi.com

In several protective contexts, such as lead-induced liver damage and pulmonary arterial hypertension, Sinomenine HCl exhibits anti-apoptotic properties. nih.govnih.gov It achieves this by downregulating the expression of the pro-apoptotic protein Bax and upregulating the anti-apoptotic protein Bcl-2, thereby decreasing the Bax/Bcl-2 ratio. nih.govresearchgate.net This shift is often accompanied by a reduction in the expression and activity of cleaved Caspase-3, an executioner caspase crucial for carrying out apoptosis. nih.govmdpi.comresearchgate.net

Conversely, in other scenarios, particularly in cancer cells and activated immune cells, Sinomenine HCl can promote apoptosis. nih.govnih.gov For instance, it has been reported to induce apoptosis in CD4+ primary lymphocytes through a Caspase-3-dependent pathway. nih.govencyclopedia.pub It also promoted apoptosis in RAW264.7 macrophage-like cells by increasing the Bax/Bcl-2 ratio. nih.gov This dual functionality suggests that Sinomenine HCl's effect on cell survival is highly dependent on the specific cell type and pathological state.

Table 3: Modulation of Apoptosis-Related Proteins by Sinomenine HCl

| Protein | General Function | Effect of Sinomenine HCl | Cellular Context | Reference |

|---|---|---|---|---|

| Caspase-3 | Pro-apoptotic (Executioner) | Decreased Expression | Protective (e.g., Liver Injury) | nih.govresearchgate.net |

| Increased Activity | Pro-apoptotic (e.g., Lymphocytes) | nih.govencyclopedia.pub | ||

| Bax | Pro-apoptotic | Decreased Expression | Protective (e.g., Liver Injury) | nih.govnih.govresearchgate.net |

| Increased Expression | Pro-apoptotic (e.g., Macrophages) | nih.gov | ||

| Bcl-2 | Anti-apoptotic | Increased Expression | Protective (e.g., Liver Injury) | nih.govnih.govresearchgate.net |

Matrix Metalloproteinase (MMP) and TIMP Regulation

Sinomenine HCl plays a significant role in regulating the balance between matrix metalloproteinases (MMPs) and their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). nih.govjst.go.jp MMPs are a family of enzymes responsible for degrading the extracellular matrix, a process essential for both normal tissue remodeling and pathological invasion and destruction, such as in arthritis and cancer metastasis. jst.go.jp

Research has consistently shown that Sinomenine HCl can inhibit the expression and activity of several key MMPs, most notably gelatinase A (MMP-2) and gelatinase B (MMP-9). nih.govnih.govjst.go.jpnih.gov This inhibition has been linked to a reduced capacity for invasion and migration in activated monocytic cells and various cancer cell lines. nih.govnih.gov One of the mechanisms for this effect is the downregulation of CD147 (EMMPRIN), a transmembrane protein that stimulates MMP production. nih.gov In animal models of arthritis, sinomenine has been shown to ameliorate joint destruction by favorably modulating the levels of MMPs, TIMPs, and cytokines. nih.govjst.go.jp

Table 4: Regulation of MMPs and Related Proteins by Sinomenine HCl

| Protein | Function | Effect of Sinomenine HCl | Cellular/Disease Context | Reference |

|---|---|---|---|---|

| MMP-2 | ECM Degradation, Invasion | Inhibition/Downregulation | Activated Monocytes, Cancer Cells | nih.govnih.govjst.go.jpnih.gov |

| MMP-9 | ECM Degradation, Invasion | Inhibition/Downregulation | Activated Monocytes, Cancer Cells, HCC | nih.govnih.govnih.govjst.go.jpnih.gov |

| MMP-3 | ECM Degradation | Inhibition/Downregulation | Intracerebral Hemorrhage | nih.gov |

| CD147 (EMMPRIN) | MMP Induction | Inhibition/Downregulation | Activated Monocytes | nih.gov |

| TIMPs | MMP Inhibition | Modulation | Arthritis | nih.govjst.go.jp |

MicroRNA (miRNA) Expression Modulation

Emerging evidence indicates that Sinomenine HCl can exert its pharmacological effects by modulating the expression of microRNAs (miRNAs), which are small non-coding RNA molecules that play crucial roles in gene regulation. plos.orgnih.gov Dysregulation of miRNAs is increasingly recognized as a critical factor in the pathogenesis of many diseases. plos.orgnih.gov

Receptor Interactions and Modulation

Sinomenine HCl's biological activities are also a result of its ability to directly interact with and modulate a variety of cellular receptors. mdpi.commedchemexpress.comdntb.gov.ua These interactions can trigger or inhibit downstream signaling cascades, contributing to the compound's diverse pharmacological profile.

Key receptor interactions include:

μ-Opioid Receptor: Sinomenine HCl has been identified as a modulator and activator of the μ-opioid receptor, which may contribute to its analgesic effects. nih.govmedchemexpress.comfrontiersin.org However, some studies also indicate that its pain-relieving properties can be independent of opioid receptor pathways. nih.gov

α7 Nicotinic Acetylcholine (B1216132) Receptor (α7nAChR): The compound can act as a ligand for α7nAChR on macrophages. nih.govnih.gov This interaction can inhibit the expression of lipopolysaccharide receptors and activate downstream pathways like JAK2/STAT3, leading to anti-inflammatory effects. nih.govmdpi.com

Histamine (B1213489) Receptors: Virtual molecular docking simulations have predicted that Sinomenine HCl can bind to all four types of histamine receptors. dntb.gov.uanih.gov The analysis suggests the strongest binding affinity is for the H1 receptor (H1R), which is involved in allergic and inflammatory responses. nih.gov